molecular formula C7H8 B1600694 Methyl-13C-benzene CAS No. 6933-23-9

Methyl-13C-benzene

Cat. No.: B1600694
CAS No.: 6933-23-9
M. Wt: 93.13 g/mol
InChI Key: YXFVVABEGXRONW-OUBTZVSYSA-N
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Description

Methyl-13C-benzene: Toluene-\u03B1-13C , is an aromatic organic compound with the molecular formula C6H513CH3 . It is a derivative of benzene where one of the hydrogen atoms is replaced by a methyl group and one of the carbon atoms is labeled with the carbon-13 isotope. This compound is widely used in scientific research, particularly in NMR spectroscopy , due to the distinct signal it provides.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: One common method to synthesize this compound is through the Friedel-Crafts alkylation reaction, where benzene reacts with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.

  • Isotope Labeling: The carbon-13 isotope can be introduced using various isotopic labeling techniques, such as chemical exchange or isotopic enrichment .

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, this compound is produced through similar alkylation processes but on a larger scale, ensuring the purity and isotopic enrichment required for research applications.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form benzoic acid, especially using oxidizing agents like potassium permanganate.

  • Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, similar to benzene, but with the presence of the methyl group, it is more reactive.

  • Reduction: Reduction reactions can be performed to convert the aromatic ring to cyclohexane derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Electrophilic Substitution: Fuming sulfuric acid or concentrated sulfuric acid.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

  • Benzoic Acid: From oxidation.

  • Substituted Benzene Derivatives: From electrophilic substitution reactions.

Chemistry:

  • NMR Spectroscopy: this compound is extensively used as a standard in 13C NMR spectroscopy due to its distinct carbon-13 signal.

  • Isotopic Labeling: It serves as a precursor for isotopically labeled compounds in various chemical syntheses.

Biology:

  • Metabolic Studies: Used in tracing metabolic pathways and studying enzyme mechanisms due to its isotopic label.

  • Protein Labeling: Employed in labeling proteins for structural and functional studies.

Medicine:

  • Drug Development: Utilized in the synthesis of pharmaceuticals and in studying drug metabolism.

  • Diagnostic Imaging: Used in developing imaging agents for diagnostic purposes.

Industry:

  • Material Science: Applied in the synthesis of advanced materials and polymers.

  • Environmental Studies: Used in tracing pollutants and studying environmental degradation processes.

Molecular Targets and Pathways:

  • NMR Spectroscopy: The carbon-13 isotope in this compound interacts with the magnetic field in NMR spectroscopy, providing detailed information about molecular structure and dynamics.

  • Metabolic Pathways: In biological systems, the labeled carbon can be traced through metabolic pathways, providing insights into biochemical processes.

Comparison with Similar Compounds

  • Benzene: The parent compound without any substituents.

  • Toluene: Benzene with a methyl group but without isotopic labeling.

  • Xylene: Benzene with two methyl groups.

  • Ethylbenzene: Benzene with an ethyl group.

Uniqueness:

  • Isotopic Labeling: The presence of the carbon-13 isotope makes Methyl-13C-benzene unique compared to its non-labeled counterparts.

  • Applications: Its use in NMR spectroscopy and metabolic studies sets it apart from similar compounds.

Properties

IUPAC Name

(113C)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480404
Record name Methyl-13C-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6933-23-9
Record name Methyl-13C-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6933-23-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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